

Application Note: Gas Chromatography Methods for the Analysis of 2-Butoxyethyl Acetate

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Compound of Interest

Compound Name: 2-Butoxyethyl acetate

Cat. No.: B086340

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butoxyethyl acetate (also known as ethylene glycol monobutyl ether acetate, EGBEA, or butyl cellosolve acetate) is a high-boiling, colorless liquid with a mild, fruity odor.^{[1][2][3]} It is widely used as a solvent in the production of paints, coatings, cleaning products, and inks.^[1] Due to its widespread use, monitoring its presence in environmental and occupational settings is crucial. Gas chromatography (GC) is the primary analytical technique for the determination of **2-butoxyethyl acetate**. This application note provides detailed protocols for the analysis of **2-butoxyethyl acetate** using GC coupled with a Flame Ionization Detector (FID), based on established methodologies such as OSHA Method 83.^{[1][2][4][5]}

Analytical Principles

The standard method for analyzing **2-butoxyethyl acetate** in air samples involves collection on a solid sorbent, followed by solvent desorption and subsequent analysis by GC-FID.^{[4][5][6]} Coconut shell charcoal is a commonly used sorbent for trapping the analyte from the air.^{[4][7]} The collected analyte is then desorbed using a suitable solvent, typically a mixture of methylene chloride and methanol.^[4] The resulting solution is injected into a gas chromatograph, where **2-butoxyethyl acetate** is separated from other components on a capillary column and detected by an FID.^{[4][6]}

Quantitative Data Summary

The following table summarizes the quantitative data from established methods for the analysis of **2-butoxyethyl acetate**.

| Parameter | OSHA Method 83 | NIOSH Method 1403 (applicable to BEA) |
|-----------------------------|---|---|
| Analyte | 2-Butoxyethyl Acetate (BEA) | 2-Butoxyethanol (BE), should be applicable to BEA |
| Matrix | Air | Air |
| Sampling Media | Coconut shell charcoal tube (100/50 mg)[2][4] | Charcoal tube |
| Desorption Solvent | 95/5 (v/v) Methylene chloride/Methanol[4] | 5% (v/v) Methanol in Dichloromethane[5] |
| Analytical Method | GC-FID[2][4] | GC-FID[5] |
| Reliable Quantitation Limit | 24 ppb (157 µg/m³)[1][4] | Not specified for BEA |
| Detection Limit (LOD) | 7.54 µg/sample [1] | 1 mg/m³ (for BE with 10 L air sample)[5] |
| Percent Recovery | 101.5% (5.5% RSD)[5] | 92% (6.5% RSD) (for BE)[5] |
| Recommended Air Volume | 48 L at 0.1 L/min[4] | 10 L[5] |

Experimental Protocols

This section provides a detailed protocol for the analysis of **2-butoxyethyl acetate** in air samples, adapted from OSHA Method 83.

Sample Collection

- Apparatus:
 - Personal sampling pump calibrated to within $\pm 5\%$.

- Solid sorbent sampling tubes containing coconut shell charcoal (100 mg front section, 50 mg back section).[4]
- Procedure:
 - Calibrate the sampling pump with a representative sorbent tube in line.
 - Break the ends of the charcoal tube immediately before sampling.
 - Attach the tube to the sampling pump with flexible tubing, ensuring the smaller section of the charcoal tube is positioned towards the pump.
 - Draw a known volume of air through the charcoal tube. A recommended volume is 48 L at a flow rate of 0.1 L/min.[4]
 - After sampling, cap both ends of the tube with plastic caps.
 - Store samples at 0°C or colder to minimize hydrolysis.[4]

Sample Preparation (Desorption)

- Reagents:
 - Desorption solvent: 95:5 (v/v) methylene chloride:methanol.[4]
 - Internal standard (optional, e.g., p-cymene).
- Procedure:
 - Carefully break open the charcoal tube and transfer the front (100 mg) and back (50 mg) sections of charcoal to separate 2 mL vials.[8]
 - Add 1.0 mL of the desorption solvent to each vial. If using an internal standard, add it to the desorption solvent.[4]
 - Cap the vials tightly.
 - Agitate the vials occasionally for 30 minutes to ensure complete desorption.[8]

GC-FID Analysis

- Instrumentation:
 - Gas chromatograph equipped with a flame ionization detector (FID).
 - Capillary column: A Nukol™ (Supelco, Inc.) or RTx-Volatiles (Restek Corp.) capillary column is suitable.[4] A non-polar column like a 5% phenyl-methylpolysiloxane is also a good starting point.[9]
- GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 150 °C
 - Hold: 5 minutes
 - Detector Temperature: 300 °C
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Injection Volume: 1.0 µL with a split ratio (e.g., 58:1).[4]
- Calibration:
 - Prepare a series of calibration standards by diluting a stock solution of **2-butoxyethyl acetate** in the desorption solvent.
 - Analyze the standards under the same GC conditions as the samples.
 - Construct a calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration of **2-butoxyethyl acetate**.
- Quantification:

- Inject the desorbed sample solutions into the GC.
- Identify the **2-butoxyethyl acetate** peak based on its retention time from the calibration standards.
- Calculate the concentration of **2-butoxyethyl acetate** in the samples using the calibration curve.
- The total amount of analyte is the sum of the amounts found in the front and back sections of the charcoal tube.

Diagrams

Sample Collection

Calibrated Pump

Draw Air

Charcoal Tube

Sample Preparation

Transfer Charcoal
to VialsAdd Desorption
SolventAgitate for
30 min

GC-FID Analysis

Inject Sample

GC Separation

FID Detection

Data Processing

Calibration Curve

Quantify Analyte

Generate Report

[Click to download full resolution via product page](#)Caption: Workflow for GC analysis of **2-Butoxyethyl acetate**.

Conclusion

The gas chromatography method detailed in this application note, primarily based on OSHA Method 83, provides a reliable and robust protocol for the quantification of **2-butoxyethyl acetate** in air samples. Proper sample collection and preparation are critical for accurate results. The use of a capillary GC column and flame ionization detection offers excellent sensitivity and selectivity for this analysis. Researchers can adapt the provided GC conditions to their specific instrumentation and analytical requirements.

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